3-(3,4-dichlorophenyl)-5-(morpholin-4-yl)-7-(phenylamino)-1,4-thiazepine-6-carbonitrile
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Overview
Description
3-(3,4-dichlorophenyl)-5-(morpholin-4-yl)-7-(phenylamino)-1,4-thiazepine-6-carbonitrile is a synthetic organic compound that belongs to the thiazepine class of chemicals. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazepine ring fused with an aniline and dichlorophenyl group, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-5-(morpholin-4-yl)-7-(phenylamino)-1,4-thiazepine-6-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazepine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Aniline Group: This step may involve nucleophilic substitution reactions.
Attachment of the Dichlorophenyl Group: This can be done via electrophilic aromatic substitution.
Incorporation of the Morpholino Group: This step might involve the reaction of the intermediate with morpholine under specific conditions.
Formation of the Carbonitrile Group: This can be achieved through cyanation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or morpholino groups.
Reduction: Reduction reactions might target the carbonitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, 3-(3,4-dichlorophenyl)-5-(morpholin-4-yl)-7-(phenylamino)-1,4-thiazepine-6-carbonitrile could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-5-(morpholin-4-yl)-7-(phenylamino)-1,4-thiazepine-6-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Inhibition of Enzymes: The compound might inhibit specific enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
7-Anilino-3-(3,4-dichlorophenyl)-1,4-thiazepine-6-carbonitrile: Lacks the morpholino group.
7-Anilino-3-(3,4-dichlorophenyl)-5-morpholino-1,4-thiazepine: Lacks the carbonitrile group.
7-Anilino-3-(3,4-dichlorophenyl)-5-morpholino-1,4-thiazepine-6-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
Uniqueness
The presence of both the morpholino and carbonitrile groups in 3-(3,4-dichlorophenyl)-5-(morpholin-4-yl)-7-(phenylamino)-1,4-thiazepine-6-carbonitrile makes it unique compared to its analogs. These functional groups may confer distinct chemical reactivity and biological activity, making it a compound of interest for further research.
Properties
IUPAC Name |
7-anilino-3-(3,4-dichlorophenyl)-5-morpholin-4-yl-1,4-thiazepine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4OS/c23-18-7-6-15(12-19(18)24)20-14-30-22(26-16-4-2-1-3-5-16)17(13-25)21(27-20)28-8-10-29-11-9-28/h1-7,12,14,26H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNXIIGCXFDZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CSC(=C2C#N)NC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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